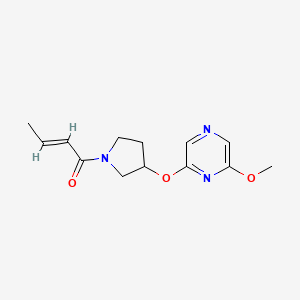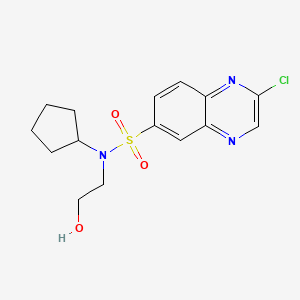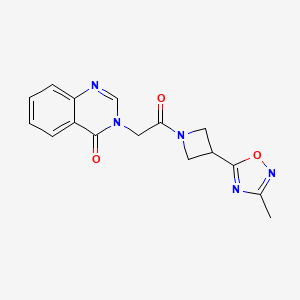
(E)-1-(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)but-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-1-(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)but-2-en-1-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as the PBP10 inhibitor and is commonly used in scientific research.
Scientific Research Applications
Antiarrhythmic and Antihypertensive Effects : A study by Malawska et al. (2002) on pyrrolidine derivatives, including compounds similar to the specified chemical, revealed significant antiarrhythmic and antihypertensive activities. These effects are attributed to alpha-adrenolytic properties, indicating potential applications in cardiovascular research (Malawska et al., 2002).
Antibacterial Activity : Bogdanowicz et al. (2013) synthesized cyanopyridine derivatives related to the specified compound, demonstrating notable antimicrobial activity against various bacteria. This suggests potential applications in developing new antimicrobial agents (Bogdanowicz et al., 2013).
Plant Growth Stimulation : Pivazyan et al. (2019) reported that derivatives of 6-methyl-2-(pyrrolidin-1-yl)pyrimidin, structurally related to the compound , exhibited pronounced plant growth-stimulating effects. This highlights its potential application in agricultural sciences (Pivazyan et al., 2019).
Anticonvulsant Activity : Research by Obniska et al. (2015) on pyrrolidin-1-yl-acetamides, which are structurally similar, indicated significant anticonvulsant activity in animal models. This points to possible applications in neuropharmacology and the development of antiepileptic drugs (Obniska et al., 2015).
Quantum Chemical Studies : Evecen and Tanak (2016) conducted quantum chemical studies on pyrrolidine-1-carbodithioate derivatives, related to the specified chemical. This research is vital in understanding the electronic properties and molecular structure, indicating applications in computational chemistry and molecular modeling (Evecen & Tanak, 2016).
properties
IUPAC Name |
(E)-1-[3-(6-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]but-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3/c1-3-4-13(17)16-6-5-10(9-16)19-12-8-14-7-11(15-12)18-2/h3-4,7-8,10H,5-6,9H2,1-2H3/b4-3+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJKZPALDJPFFDE-ONEGZZNKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=O)N1CCC(C1)OC2=NC(=CN=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C(=O)N1CCC(C1)OC2=NC(=CN=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2356719.png)

![2-(3,4-dimethylphenyl)-N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)acetamide](/img/structure/B2356724.png)
![ethyl [4-({2-oxo-2-[(2-thienylmethyl)amino]ethyl}thio)-1H-1,5-benzodiazepin-2-yl]acetate](/img/structure/B2356727.png)


![N-(3-(dimethylamino)propyl)-3-(ethylsulfonyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2356732.png)

![1-(Furan-3-carbonyl)-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine](/img/structure/B2356736.png)
![1-[2-(5-Chloro-2-methoxyanilino)-4-methyl-1,3-thiazol-5-yl]ethanone](/img/structure/B2356737.png)
![4-Methyl-1,2-dihydrospiro[indole-3,4'-oxane]hydrochloride](/img/structure/B2356739.png)

